CCT036477

描述

CCT036477 是一种小分子抑制剂,主要以其抑制 Wnt 信号通路的作用而闻名。该通路在各种生物过程中至关重要,包括细胞增殖、分化和迁移。 该化合物因其抑制 β-连环蛋白介导的转录活性的能力而显示出在癌症研究中的巨大潜力,β-连环蛋白是 Wnt 信号级联反应中的一个中心参与者 .

准备方法

CCT036477 的合成涉及多个步骤,从吲哚衍生物的制备开始。合成路线通常包括以下步骤:

吲哚核的形成: 这是通过费歇尔吲哚合成实现的,其中苯肼在酸性条件下与醛或酮反应。

取代反应: 吲哚核经过各种取代反应引入必要的官能团,如氯苯基和吡啶基。

This compound 的工业生产方法尚未广泛报道,但合成可能遵循类似的步骤,并针对大规模生产进行了优化。

化学反应分析

CCT036477 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以改变吲哚核上的官能团,可能改变化合物的活性。

取代: 取代反应是 this compound 合成中的常见反应,其中不同的取代基被引入到吲哚核中。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种卤化剂。 这些反应产生的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Colorectal Cancer

In studies involving colorectal cancer models, CCT036477 demonstrated significant efficacy in reversing oncogenic Wnt signaling. In vitro experiments showed that treatment with this compound induced a rapid response within four hours, leading to a substantial downregulation of Wnt target genes such as Ascl2, Axin2, and C-myc by 60-90% after just four hours of exposure. Notably, these effects were comparable to those observed following the removal of doxycycline from transgenic models expressing truncated β-catenin .

Mantle Cell Lymphoma

This compound has also been investigated in the context of mantle cell lymphoma (MCL). Research indicates that MCL-initiating cells (MCL-ICs) are particularly sensitive to Wnt pathway inhibitors. Treatment with this compound resulted in a marked reduction in the expression of Wnt target genes such as PPARδ and Cyclin D1, highlighting its potential as a therapeutic agent for targeting MCL-ICs .

Ovarian Cancer

In ovarian cancer research, this compound has been shown to sensitize resistant cancer cell lines to chemotherapy agents like carboplatin. This sensitization suggests that β-catenin plays a role in drug resistance mechanisms within these cells . The ability of this compound to enhance the efficacy of existing treatments could lead to improved outcomes for patients with ovarian cancer.

Developmental Biology Studies

This compound has been utilized in developmental biology studies, particularly in zebrafish models. The compound was found to induce head and tail patterning defects when administered during early embryonic development stages, demonstrating its utility in studying the effects of disrupted Wnt signaling on vertebrate development .

Data Tables and Case Studies

作用机制

CCT036477 通过抑制 β-连环蛋白介导的转录活性来发挥其作用。具体而言,它破坏了 β-连环蛋白与其在细胞核中的辅因子之间的相互作用,阻止了 Wnt 靶基因的转录。 这种抑制导致参与细胞增殖和存活的基因表达减少,使其成为一种有效的抗癌剂 .

相似化合物的比较

CCT036477 通常与其他 Wnt 通路抑制剂进行比较,例如:

CCT070535: 另一种具有类似特性但分子靶标不同的的小分子抑制剂.

CCT031374: 一种对 Wnt 通路具有可比抑制效果但化学结构不同的化合物.

This compound 的独特性在于其特定的作用机制,靶向 β-连环蛋白的转录活性而不改变其积累。 这使其成为研究和潜在治疗应用中宝贵的工具 .

生物活性

CCT036477 is a small molecule identified as a potent inhibitor of the Wnt signaling pathway, specifically targeting the β-catenin/TCF transcriptional complex. Its biological activity has been explored in various cancer models, demonstrating significant effects on tumor cell proliferation and survival.

This compound functions primarily by inhibiting the interaction between β-catenin and TCF4, thereby blocking Wnt signaling without altering the levels of β-catenin itself. This selective inhibition leads to a decrease in the transcription of Wnt target genes, which are crucial for cell proliferation and survival in several types of cancer.

Key Research Findings

- Inhibition of Wnt Target Genes :

-

Effects on Cancer Cell Lines :

- This compound has been shown to inhibit the growth of various colon cancer cell lines, including HT29, SW480, and HCT116, with an IC50 value reported to be less than 5 μM . In mantle cell lymphoma (MCL), it preferentially eliminated MCL-initiating cells (MCL-ICs) by significantly reducing the expression of key stemness-associated transcription factors such as Nanog and Oct4 .

- Animal Models :

Case Study 1: Mantle Cell Lymphoma

In a study targeting MCL-ICs, this compound was administered alongside conventional chemotherapy agents. The results indicated that MCL-ICs were particularly sensitive to Wnt pathway inhibitors, with this compound achieving a reduction in their population from 1% to approximately 0.35% . This suggests that targeting Wnt signaling could enhance therapeutic efficacy against resistant cancer stem cells.

Case Study 2: Colon Cancer

Research involving colon cancer models highlighted that this compound not only inhibited cell proliferation but also induced apoptosis selectively in cancer cells while sparing normal colonic epithelial cells. This selectivity is critical for minimizing side effects during treatment .

Table 1: Effects of this compound on Wnt Target Gene Expression

| Gene | Expression Change (Fold) | Time Point (Hours) |

|---|---|---|

| Ascl2 | -6.0 | 4 |

| Ephb2 | -5.0 | 4 |

| Lgr5 | -4.5 | 4 |

| Cyclin D1 | -1.96 | 24 |

| TCF4 | -2.56 | 24 |

Table 2: Efficacy of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) | Effect on Growth (%) |

|---|---|---|

| HT29 | <5 | -70 |

| SW480 | <5 | -65 |

| HCT116 | <5 | -80 |

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which CCT036477 inhibits Wnt/β-catenin signaling in cancer cells?

this compound disrupts Wnt ligand-receptor interactions, destabilizing β-catenin and preventing its nuclear translocation, thereby suppressing downstream oncogenic gene expression (e.g., MYC, Cyclin D1). This is validated via proteomics showing reduced β-catenin levels and luciferase assays for Wnt pathway activity . To replicate, use immunoblotting for β-catenin and TOPFlash/FOPFlash reporter systems.

Q. What experimental assays are standard for evaluating this compound efficacy in vitro?

Key assays include:

- Apoptosis quantification : Annexin V/PI staining with flow cytometry (e.g., A549 lung cancer cells treated with 10 µM this compound showed 5.92±0.51% apoptosis vs. 7.97±0.62% in controls ).

- Cell viability : MTT or CellTiter-Glo assays (IC50 values vary by cell type; optimize dosing using 1–20 µM ranges).

- Wnt pathway inhibition : qPCR for AXIN2 or β-catenin target genes.

Q. How do researchers determine optimal this compound concentrations for specific cancer models?

Perform dose-response curves (e.g., 0.1–50 µM) across 48–72 hours. For example, in mantle cell lymphoma-initiating cells (MCL-ICs), 5 µM this compound significantly reduced viability . Always include vehicle controls and validate with pathway-specific inhibitors (e.g., XAV939) to confirm on-target effects .

Advanced Research Questions

Q. How can contradictory apoptosis data for this compound across cell lines be resolved?

In A549 lung cancer cells, this compound reduced apoptosis (5.92±0.51% vs. 7.97±0.62% in controls ), while in MCL-ICs, it increased cell death . This discrepancy may stem from cell-type-specific Wnt pathway dependencies or off-target effects. To resolve:

- Compare β-catenin degradation kinetics (e.g., half-life via cycloheximide chase).

- Use RNA-seq to identify compensatory pathways (e.g., AKT/mTOR).

- Validate with CRISPR-mediated β-catenin knockout models.

Q. What methodologies are critical for assessing this compound synergies with chemotherapy agents?

Use combination index (CI) analysis via Chou-Talalay method. For example:

- Pair this compound with cisplatin in A549 cells; assess apoptosis via synergistic CI <1.

- Optimize dosing schedules (e.g., pre-treatment vs. concurrent).

- Include isobolograms to distinguish additive vs. synergistic effects .

Q. How can researchers address variability in this compound efficacy in in vivo vs. in vitro models?

In vivo limitations include poor bioavailability or tumor microenvironment interactions. Mitigation strategies:

- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).

- Use patient-derived xenografts (PDX) with Wnt-activated subtypes.

- Combine with drug delivery systems (e.g., nanoparticles) to enhance stability .

Q. Methodological Rigor & Data Analysis

Q. What statistical approaches are recommended for analyzing this compound treatment effects?

- For apoptosis/viability : Two-way ANOVA with post-hoc Tukey tests (account for multiple comparisons, as in ).

- For proteomics : Benjamini-Hochberg correction for false discovery rate (FDR <0.05).

- For in vivo studies : Kaplan-Meier survival analysis with log-rank tests.

Q. How can researchers ensure reproducibility of this compound experiments?

- Document batch variability : Report compound source, purity (HPLC ≥95%), and storage conditions (−20°C in DMSO).

- Standardize assays : Use identical passage numbers for cell lines and validate Wnt pathway status via baseline β-catenin levels.

- Share protocols : Follow Beilstein Journal guidelines for experimental detail, including supplementary methods .

Q. Addressing Research Gaps

Q. What strategies can elucidate this compound resistance mechanisms in Wnt-driven cancers?

- Perform long-term culture with incremental this compound doses to derive resistant clones.

- Use whole-exome sequencing to identify mutations in Wnt pathway components (e.g., APC, CTNNB1).

- Test epigenetic modifiers (e.g., HDAC inhibitors) to reverse resistance .

Q. How can this compound be adapted for studying developmental biology (non-cancer contexts)?

属性

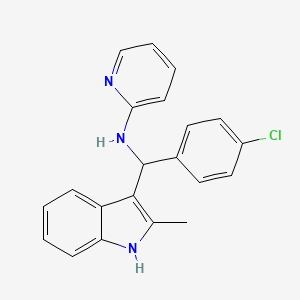

IUPAC Name |

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394516 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305372-78-5 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。